N-(pentan-3-yl)thiophene-2-sulfonamide
Description
N-(Pentan-3-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a sulfonamide group linked to a pentan-3-yl chain. The compound’s core structure—a thiophene-sulfonamide framework—is shared with several bioactive molecules, such as inhibitors of anthrax lethal factor and intermediates in Pd-mediated cyclization reactions .
Properties
IUPAC Name |
N-pentan-3-ylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S2/c1-3-8(4-2)10-14(11,12)9-6-5-7-13-9/h5-8,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILUFRTZRYVFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(pentan-3-yl)thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-sulfonyl chloride with pentan-3-amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
N-(pentan-3-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
N-(pentan-3-yl)thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(pentan-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anti-inflammatory effects . The compound may also interact with cellular membranes, disrupting their integrity and function .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Sulfonamide Derivatives
- Alkyl vs. Aromatic Substituents : The pentan-3-yl group in the target compound contrasts with aromatic (e.g., iodophenyl in 3a ) or heterocyclic (e.g., benzothiazole in 94 ) substituents. Alkyl chains typically increase lipophilicity, which may enhance passive diffusion across biological membranes but reduce aqueous solubility compared to polar aromatic groups.
- Synthetic Yields : Pd-mediated syntheses of iodophenyl-thiophene sulfonamides achieve yields of 58–87% , suggesting that analogous routes for this compound could be feasible with optimization.
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